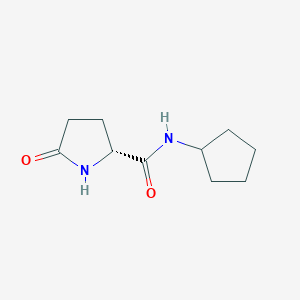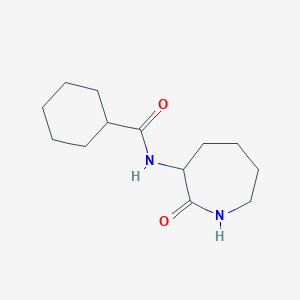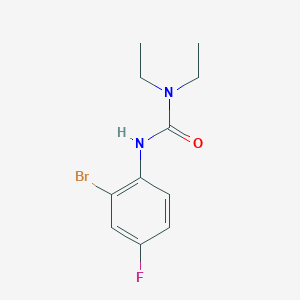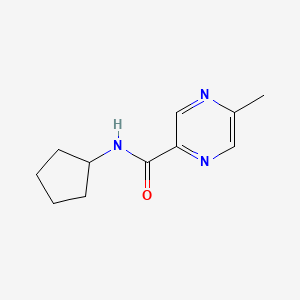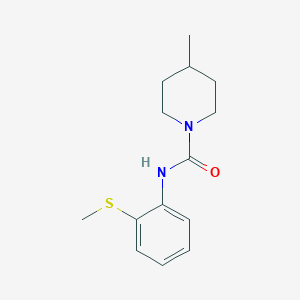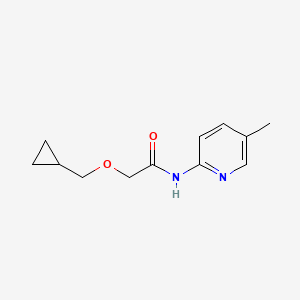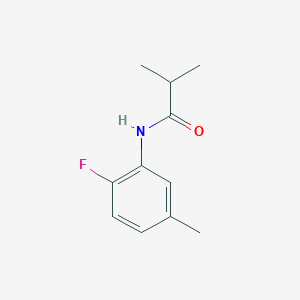
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception. N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been shown to produce a range of biochemical and physiological effects. It has potent analgesic and anti-inflammatory effects, which may make it useful for the treatment of chronic pain and inflammation. N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has also been shown to have anti-tumor effects, which may make it useful for the treatment of cancer. However, more research is needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize in high yields and purity, which makes it readily available for research purposes. However, N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has some limitations for use in lab experiments. It has potent psychoactive effects, which may make it difficult to study its effects on specific physiological processes. It may also have potential side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-2-methylpropanamide. One direction is to study its potential therapeutic uses, such as in the treatment of chronic pain, inflammation, and cancer. Another direction is to study its effects on the brain and behavior, particularly in comparison to THC and other synthetic cannabinoids. There is also a need to study the safety and toxicity of N-(2-fluoro-5-methylphenyl)-2-methylpropanamide in humans, as well as its potential for abuse and addiction. Overall, N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has significant potential for scientific research, but more research is needed to fully understand its effects and potential uses.
Métodos De Síntesis
The synthesis of N-(2-fluoro-5-methylphenyl)-2-methylpropanamide involves the reaction of 2-fluoro-5-methylphenylacetic acid with 2-methylamino-2-phenylpropane-1-one in the presence of a catalyst. The resulting product is then purified using chromatography to obtain the pure compound. The synthesis method has been optimized to produce N-(2-fluoro-5-methylphenyl)-2-methylpropanamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-tumor effects. N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior. It has been shown to produce similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-10-6-8(3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXUEPKUPZERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


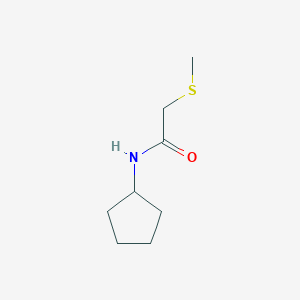
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
